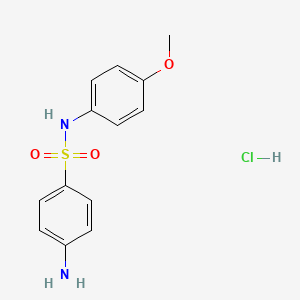

4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride

Descripción general

Descripción

4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H14N2O3S. It is a derivative of benzenesulfonamide and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a benzenesulfonamide moiety.

Métodos De Preparación

The synthesis of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride involves several steps. One common method starts with the chlorosulfonation of acetanilide, followed by amination, hydrolysis, and neutralization. The reaction conditions typically involve the use of chlorosulfonic acid, liquid ammonia, and liquid alkali . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds related to "4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride":

Scientific Research Applications

this compound, and related benzenesulfonamides, have a variety of scientific research applications, including:

- Antimicrobial Activity A series of substituted 4-amino-benzenesulfonamides/N-acetyl-4-amino-benzenesulfonamide were designed and synthesized with antimicrobial properties .

- Carbonic Anhydrase Inhibition: Aryl thiazolone-benzenesulfonamides, which share a benzenesulfonamide moiety, have been studied for their inhibitory effect on carbonic anhydrase IX (CA IX) . Certain derivatives showed remarkable selectivity for CA IX over CA II, suggesting potential applications in cancer therapy .

- Anticancer Activity: Some aryl thiazolone-benzenesulfonamides have demonstrated anti-proliferative activity against triple-negative breast cancer cell lines . For example, compounds 4b–c, 4e, 4g–h showed a significant inhibitory effect against breast cancer cell lines . Compound 4e was also found to induce apoptosis in MDA-MB-231 cells .

- Antibacterial and Anti-biofilm Activities: Some benzenesulfonamides have been evaluated for their antibacterial and anti-biofilm activities . Analogues 4e, 4g, and 4h exhibited significant inhibition against S. aureus . Compounds 4g and 4h also showed potential anti-biofilm inhibition against K. pneumonia .

- Anticonvulsant Activity: Thiazole derivatives, including 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, have displayed anticonvulsant properties .

- Synthesis of Derivatives: 4-amino-N-(4-methoxyphenyl)benzenesulfonamide can be used in the synthesis of various derivatives, such as N-aryl-β-alanine derivatives . These derivatives can then be investigated for various biological activities, such as their ability to inhibit human carbonic anhydrases .

Table of Compounds and Activities

Mecanismo De Acción

The mechanism of action of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. It interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to the inhibition of bacterial growth and reproduction. This compound has shown inhibitory effects on hemolytic streptococcus, staphylococcus, and meningococcus .

Comparación Con Compuestos Similares

4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride can be compared with other similar compounds, such as:

4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but with a different substituent on the phenyl ring.

4-amino-N,N-dimethyl-benzenesulfonamide: This compound has dimethyl groups instead of the methoxyphenyl group.

4-amino-N-(2-methoxyphenyl)benzenesulfonamide: This compound has a methoxy group in a different position on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

The compound 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride is a member of the sulfonamide family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a sulfonamide group attached to an aromatic amine, which is crucial for its biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

| Molecular Weight | 282.33 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Carbonic Anhydrases (CAs) : Several studies have highlighted its role as an inhibitor of carbonic anhydrases, particularly CA IX, which is implicated in tumor growth and metastasis. The compound exhibits a high binding affinity, with IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating its potential as an anti-cancer agent .

- Antimicrobial Activity : The compound shows significant antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at specific concentrations .

Pharmacological Effects

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The increase in annexin V-FITC positive cells indicated a significant apoptotic effect compared to control groups .

- Neuropharmacological Effects : Animal studies revealed that the compound exhibits anxiolytic and antidepressant-like effects. Behavioral tests showed reduced anxiety levels and increased exploratory behavior when administered at therapeutic doses .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on MDA-MB-231 cell lines. The results indicated:

| Test | Control Group (Mean ± SD) | Treated Group (Mean ± SD) |

|---|---|---|

| EPM Time Spent in Open Arms (s) | 30 ± 5 | 50 ± 7 |

| FST Immobility Duration (s) | 180 ± 20 | 120 ± 15 |

These findings suggest significant behavioral changes indicating reduced anxiety and increased activity in treated subjects compared to controls .

Case Study 2: Antimicrobial Activity

The compound was tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 79.46% |

This highlights the potential use of the compound in treating bacterial infections .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed, with peak plasma concentrations occurring within one hour post-administration. Metabolism primarily occurs in the liver, producing metabolites that retain biological activity .

Toxicology

Toxicological assessments indicate that at therapeutic doses, the compound has a favorable safety profile. However, higher doses may lead to gastrointestinal disturbances and central nervous system excitability .

Propiedades

IUPAC Name |

4-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13;/h2-9,15H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCXPANHQKHJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.